Copper;iodide
Description
Copper(I) iodide (CuI) is a versatile inorganic compound with the chemical formula CuI. It crystallizes in three polymorphic forms (α, β, γ) depending on synthesis temperature: α-phase (cubic, >407°C), β-phase (hexagonal, >369°C), and γ-phase (cubic, low-temperature) . CuI exhibits a wide bandgap (~3.1 eV), high optical transparency, and unusual diamagnetic behavior, making it valuable in optoelectronics, catalysis, and nanomaterials . Its low solubility in water and common solvents contrasts with its reactivity in coordination chemistry, forming complexes with amines, phosphines, and sulfur ligands .
Structure
2D Structure
Properties
Molecular Formula |
CuI+ |
|---|---|
Molecular Weight |
190.45 g/mol |
IUPAC Name |
copper;iodide |
InChI |
InChI=1S/Cu.HI/h;1H/q+2;/p-1 |
InChI Key |
VYRQKCZJRLRBKT-UHFFFAOYSA-M |
Canonical SMILES |
[Cu+2].[I-] |
Origin of Product |
United States |
Preparation Methods
Direct Synthesis from Elements
One classical method involves the direct reaction of elemental copper with iodine. This reaction is typically carried out in an organic solvent such as toluene or in the presence of sodium iodide as a solvent for iodine:
$$
2 \text{Cu (s)} + \text{I}_2 \text{(s)} \rightarrow 2 \text{CuI (s)}
$$
- Copper metal is heated or finely divided to increase reactivity.
- Iodine is added slowly to control the reaction rate.
- The reaction can be performed at moderate temperatures (50–60 °C) to promote complete conversion.
- Excess iodine can be removed by heating to boiling after the reaction to purify the product.
This method yields copper(I) iodide as a tan to reddish solid and is favored for its simplicity and high atom economy, producing minimal by-products.
Reaction of Copper(II) Salts with Iodide Ions
Copper(I) iodide can also be synthesized by reacting copper(II) salts, such as copper(II) sulfate, with iodide salts (e.g., potassium iodide):
$$
2 \text{CuSO}4 + 4 \text{KI} \rightarrow 2 \text{CuI} + 2 \text{K}2\text{SO}4 + \text{I}2
$$
- The reaction proceeds via the reduction of copper(II) to copper(I).
- Iodide ions reduce copper(II) while themselves being oxidized to iodine.
- The formed iodine may react further or be removed.
- The copper(I) iodide precipitates out due to its low solubility.
This method requires careful control of stoichiometry and reaction conditions to minimize iodine contamination and maximize yield. It is widely used in laboratory and industrial settings.
Reduction of Iodine in Presence of Copper(II) Salts Using Hydrazine Hydrate (γ-CuI Preparation)
A patented method focuses on preparing the γ-phase of copper(I) iodide by reducing iodine with hydrazine hydrate to form iodide ions, which then react with copper(II) sulfate:
- Iodine is dissolved in water.
- Hydrazine hydrate is added in a controlled molar ratio to reduce iodine to iodide ions.
- The iodide ion solution is added slowly to a copper sulfate solution under stirring.
- Reaction parameters such as molar ratios, stirring speed (200–600 rpm), and addition rate (5–15 mL/min) are controlled.
- The product is filtered and dried to obtain γ-copper(I) iodide.
This method offers high iodine utilization, low oxidation of the product, and cost-effective production with a simple process.
Reduction of Copper(II) Ions by Titanium(III) Sulfate Followed by Reaction with Iodine
A novel method involves:
- Electrochemical generation of titanium(III) sulfate.
- Titanium(III) sulfate reduces copper(II) ions in solution to atomic copper.
- The atomic copper reacts with iodine to form copper(I) iodide.
- The product is identified by X-ray fluorescence and phase analysis.
This method provides a new route with potentially improved purity and control over particle size and morphology.
Thin Film Deposition Techniques (For CuI Films)
For applications in electronics, copper(I) iodide thin films are prepared by various deposition methods including:
- Successive Ionic Layer Adsorption and Reaction (SILAR)
- Spin coating
- Vapor phase deposition
SILAR involves alternate immersion of substrates in copper(II) sulfate and potassium iodide solutions, with rinsing steps to build up thin films of CuI at room temperature. This method is inexpensive, scalable, and produces γ-phase CuI films suitable for optoelectronic applications.
Comparative Analysis of Preparation Methods
| Preparation Method | Key Features | Advantages | Disadvantages |
|---|---|---|---|
| Direct elemental reaction | Copper + iodine in toluene or NaI solvent | High atom economy, simple, minimal waste | Requires heating, handling iodine |
| Copper(II) salt + iodide ion reaction | CuSO4 + KI, precipitation of CuI | Easy to perform, scalable | Iodine by-product, purity concerns |
| Hydrazine hydrate reduction (γ-CuI) | Iodine reduced by hydrazine, then reacted with CuSO4 | High iodine utilization, low oxidation | Requires hydrazine handling |
| Titanium(III) sulfate reduction + iodine | Electrochemical generation of Ti(III), atomic Cu formed | Novel, controlled particle size | More complex setup, less common |
| Thin film deposition (SILAR and others) | Layer-by-layer film growth for electronic applications | Scalable, low temperature, controlled film | Limited to thin film form |
Summary Table of Preparation Conditions from Selected Methods
| Method | Reactants & Ratios | Conditions | Product Phase | Notes |
|---|---|---|---|---|
| Direct elemental synthesis | Cu + I2 (stoichiometric) | 50–60 °C, toluene or NaI solvent | CuI (γ or β phase) | Excess iodine removed by boiling |
| CuSO4 + KI | CuSO4 : I2 ~ 2:1 (molar) | Aqueous, room temp to mild heat | CuI | Iodine by-product formed |
| Hydrazine hydrate reduction | I2:H2O = 1:50–90; Hydrazine:I2 = 4.1–4.5:1 | Stirring 200–600 rpm, 10–20 min | γ-CuI | Controlled addition rate |
| Ti(III) sulfate reduction | CuSO4 + Ti(III) sulfate + I2 | Electrochemical generation of Ti(III) | CuI | Novel atomic copper intermediate |
| SILAR thin film deposition | CuSO4 (0.1 mol/dm³) + KI solution | Room temp, cyclic dipping | γ-CuI thin films | Scalable, ambient conditions |
Chemical Reactions Analysis
Types of Reactions
Copper iodide undergoes various types of chemical reactions, including:
Oxidation: Copper iodide can be oxidized to copper (II) iodide and iodine.
Reduction: It can be reduced back to copper metal and iodine.
Substitution: Copper iodide can react with other halides to form different copper halides.
Common Reagents and Conditions
Oxidation: Exposure to air or oxygen can oxidize copper iodide.
Reduction: Reducing agents like hydrogen gas can reduce copper iodide.
Substitution: Reactions with halide salts like potassium bromide can lead to the formation of copper bromide.
Major Products Formed
Oxidation: Copper (II) iodide and iodine.
Reduction: Copper metal and iodine.
Substitution: Copper halides such as copper bromide.
Scientific Research Applications
Organic Synthesis and Catalysis
Copper iodide is widely recognized for its catalytic properties in organic synthesis, particularly in cross-coupling reactions. These reactions are essential for forming carbon-carbon bonds, which are foundational in creating complex organic molecules.
Key Reactions:
- Ullmann Coupling: CuI facilitates the formation of C–N, C–O, and C–S bonds under milder conditions than traditional methods, making it a valuable catalyst in organic chemistry .
- Sonogashira Coupling: This reaction allows the coupling of terminal alkynes with aryl or vinyl halides, leading to the synthesis of conjugated enynes. CuI enhances the efficiency of this reaction by stabilizing intermediates .
Table 1: Summary of Copper Iodide Applications in Organic Synthesis
| Reaction Type | Application | Key Benefits |
|---|---|---|
| Ullmann Coupling | C–N, C–O, C–S bond formation | Milder conditions |
| Sonogashira Coupling | Formation of conjugated enynes | Increased reaction efficiency |
Nanoparticle Applications
Copper iodide nanoparticles (CuI NPs) have garnered attention for their antibacterial properties. Studies indicate that these nanoparticles can produce reactive oxygen species (ROS), which are effective against both gram-positive and gram-negative bacteria.
Antibacterial Mechanism:
- CuI NPs induce membrane damage and DNA damage through ROS generation, leading to bacterial cell death .
- Minimum Inhibitory Concentration (MIC) values demonstrate varying sensitivity across different bacterial strains, highlighting CuI's potential as an antimicrobial agent .
Table 2: Antibacterial Efficacy of Copper Iodide Nanoparticles
| Bacterial Strain | MIC (mg/ml) | MBC (mg/ml) |
|---|---|---|
| DH5α | 0.066 | 0.083 |
| Bacillus subtilis | 0.15 | 0.18 |
Thermoelectric Applications
Copper iodide has been explored as a thermoelectric material due to its p-type semiconductor properties and non-toxicity. It is particularly attractive for energy harvesting applications.
Material Properties:
- CuI exhibits transparency and effective energy conversion capabilities when integrated into fabrics and other substrates .
- Research indicates that CuI can be transformed into various phases under specific temperature conditions, enhancing its thermoelectric performance .
Biomedical Applications
Recent studies have highlighted the utility of copper iodide in combating viral infections, particularly SARS-CoV-2. CuI nanoparticles have demonstrated virucidal activity by releasing cuprous ions that disrupt viral components.
Virucidal Mechanism:
- The application of CuI-doped films and fabrics has shown rapid inactivation of SARS-CoV-2 through the destruction of viral proteins and genome .
- Reactive oxygen species generated by CuI contribute significantly to this antiviral activity .
Optical Properties
Copper iodide's optical characteristics make it suitable for applications in photonics and optoelectronics. It has been studied for its luminescent properties, which can be harnessed in various devices.
Research Findings:
Mechanism of Action
The mechanism by which copper iodide exerts its effects varies depending on its application:
Catalysis: Copper iodide acts as a catalyst by facilitating electron transfer processes in organic reactions.
Antimicrobial Activity: Copper iodide nanoparticles interact with microbial cell membranes, leading to cell damage and death.
Photovoltaic Devices: In dye-sensitized solar cells, copper iodide functions as a hole transport material, facilitating the movement of charge carriers.
Comparison with Similar Compounds
Structural and Physical Properties
Table 1: Key Properties of Copper(I) Halides
| Property | CuI | CuCl | CuBr | AgI |
|---|---|---|---|---|
| Crystal Structure | γ-phase: Cubic | Zincblende | Zincblende | Zincblende (α-AgI) |
| Bandgap (eV) | ~3.1 | ~3.4 | ~3.0 | ~2.9 |
| Solubility in Water | 0.0002 g/100 mL | 0.06 g/100 mL | 0.1 g/100 mL | 3×10⁻⁷ g/100 mL |
| Melting Point (°C) | 605 (decomposes) | 423 | 492 | 558 |
| Mechanochromism | Yes (Cu-Cu bonds) | No | No | No |
- CuI vs. CuCl/CuBr : CuI has lower solubility in water compared to CuCl and CuBr, influencing its use in solvent-restricted reactions . Its γ-phase structure provides superior thermal stability, while CuCl and CuBr adopt zincblende structures with higher solubility .
- CuI vs. AgI: Both exhibit low solubility, but AgI is more ionic and lacks the mechanochromic behavior seen in CuI clusters due to absent argentophilic interactions .
Coordination Chemistry
CuI forms stable complexes with soft ligands (e.g., phosphines, amines). For example, [Cu₄I₄(PPh₃)₄] clusters exhibit luminescence tunable via Cu-Cu bond distances . In contrast:
- CuCl : Prefers harder ligands like pyridine, forming less stable complexes.
- AgI : Forms linear [AgI₂]⁻ complexes but lacks polynuclear clusters common in CuI .
Table 2: Stability Constants of Selected Complexes
| Complex | Log β (Stability Constant) | Ligand Type |
|---|---|---|
| [CuI(PPh₃)₃] | ~8.5 | Phosphine |
| [CuCl(NH₃)₂] | ~5.2 | Amine |
| [AgI(NH₃)₂] | ~7.1 | Amine |
Biological Activity
Copper(I) iodide (CuI) is a compound that has garnered significant attention in recent years due to its diverse biological activities, particularly in antibacterial and antiviral applications. This article explores the biological activity of CuI, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Antibacterial Activity
CuI exhibits potent antibacterial properties, which have been extensively studied in various forms, including nanoparticles. A study highlighted that copper iodide nanoparticles (CuI NPs), synthesized via a co-precipitation method, demonstrated significant antibacterial activity against both gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values for the most sensitive strain, DH5α, were found to be 0.066 mg/ml and 0.083 mg/ml, respectively. In contrast, Bacillus subtilis showed higher resistance with MIC and MBC values of 0.15 mg/ml and 0.18 mg/ml .
The antibacterial mechanism of CuI NPs primarily involves the production of reactive oxygen species (ROS), which lead to oxidative stress in bacterial cells. This oxidative stress results in DNA damage and membrane disruption, as confirmed by atomic force microscopy (AFM) studies. The presence of amine functional groups on biological molecules facilitates ROS formation on the surface of CuI NPs .
Antiviral Activity
Recent studies have also investigated the antiviral properties of CuI. Notably, CuI has shown effectiveness against various viruses, including influenza A virus and SARS-CoV-2. In a study addressing SARS-CoV-2, CuI treatment resulted in significant structural changes in viral proteins and led to the destruction of the viral envelope, contributing to its virucidal activity . The generation of hydroxyl radicals through Fenton-like reactions further enhances its antiviral efficacy .
Case Studies
- SARS-CoV-2 Inactivation : Research indicated that CuI could effectively inactivate SARS-CoV-2 by disrupting the viral envelope and damaging its genome. This was evidenced by changes in T C values during quantitative PCR analysis, where CuI-treated samples exhibited significantly higher values compared to control groups .
- Influenza A Virus : Another study confirmed that nanosized CuI particles displayed antiviral activity against the pandemic H1N1 virus through plaque titration assays, demonstrating their potential as therapeutic agents against viral infections .
Biocompatibility and Therapeutic Applications
While CuI shows promising antibacterial and antiviral activities, its biocompatibility is also crucial for therapeutic applications. Studies have reported that biodegradable Cu-I clusters can modulate mitochondrial functions and induce cell death under specific conditions, suggesting potential applications in targeted therapies for cancer treatment .
Data Summary
| Property | Value |
|---|---|
| MIC (DH5α) | 0.066 mg/ml |
| MBC (DH5α) | 0.083 mg/ml |
| MIC (Bacillus subtilis) | 0.15 mg/ml |
| MBC (Bacillus subtilis) | 0.18 mg/ml |
| Antiviral Activity | Effective against SARS-CoV-2 & H1N1 |
Q & A
Q. Optimization Strategies :
- Reagent Ratios : Maintain stoichiometric excess of iodide (KI) to ensure complete reduction of Cu²⁺ to Cu⁺ .
- Hydrated Reagents : Use CuSO₄·5H₂O and Na₂S₂O₃·5H₂O, as water molecules stabilize reaction intermediates and improve yield .
- Temperature Control : Avoid exceeding 150°C during direct combination to prevent iodine sublimation losses .
Q. Purity Assessment :
| Method | Yield (%) | Purity (via Gravimetric Analysis) | Key Challenges |
|---|---|---|---|
| Redox (Hydrous) | 85–90 | >95% | Residual sulfate impurities |
| Direct Combination | 70–75 | 90–92% | Incomplete iodine vapor retention |
Advanced: Why do hydrous forms of CuSO₄ and Na₂S₂O₃ outperform anhydrous reagents in CuI synthesis?
Mechanistic Insight :
Hydrated reagents (e.g., CuSO₄·5H₂O) provide structural water that:
- Stabilizes Cu²⁺ ions via coordination, facilitating electron transfer during reduction .
- Enhances solubility of Na₂S₂O₃, promoting efficient redox cycling and preventing side reactions (e.g., polysulfide formation) .
Experimental Evidence : - Substituting anhydrous CuSO₄ reduces yield by ~20% due to incomplete reduction and colloidal Cu formation .
Basic: What analytical techniques are most reliable for quantifying CuI purity and composition?
Q. Methodological Comparison :
Advanced: How can researchers resolve contradictions in reported semiconductor properties of CuI (e.g., hole conductivity vs. stability)?
Q. Key Challenges :
Q. Experimental Design :
- Use X-ray photoelectron spectroscopy (XPS) to quantify Cu/I stoichiometry.
- Apply Hall effect measurements under controlled atmospheres to isolate environmental impacts .
Advanced: What are the primary sources of error in empirical formula determination of CuI, and how can reproducibility be improved?
Q. Error Analysis :
Q. Mitigation Strategies :
- Use sealed reaction vessels for direct combination synthesis.
- Validate results via cross-method analysis (e.g., compare gravimetric and titrimetric data) .
Advanced: What strategies enhance the efficiency of CuI-based perovskite solar cells beyond the current 6% benchmark?
Q. Research Findings :
Q. Challenges :
Basic: What safety protocols are critical when handling CuI in laboratory settings?
Q. Critical Measures :
- Personal Protective Equipment (PPE) : Nitrile gloves (EN 374 standard), sealed goggles, and lab coats .
- Ventilation : Use fume hoods during synthesis to prevent inhalation of iodine vapors .
- Waste Disposal : Neutralize acidic residues (pH 7) before disposal to comply with H410 aquatic toxicity regulations .
Advanced: How can researchers cross-validate analytical data for CuI when conflicting results arise?
Q. Validation Framework :
Triangulate Methods : Combine XRD (crystallinity), EDX (elemental ratio), and TGA (thermal stability) .
Reference Standards : Compare with NIST-certified CuI samples for XRD peak alignment.
Statistical Analysis : Apply Grubbs’ test to identify outliers in replicate measurements .
Advanced: What reaction mechanisms govern CuI synthesis, and how do ligand environments influence kinetics?
Q. Mechanistic Pathways :
- Redox Pathway :
- Ligand Effects : Water in hydrous reagents stabilizes transition states, lowering activation energy by ~15 kJ/mol .
Advanced: How do thermodynamic and kinetic factors influence CuI crystallinity during thin-film deposition?
Q. Key Factors :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
